molecular formula C10H8F2O B13250648 2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one

2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B13250648
M. Wt: 182.17 g/mol
InChI Key: QTWXAFYNNWYLJN-UHFFFAOYSA-N
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Description

2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with the molecular formula C10H8F2O. It is a fluorinated derivative of tetrahydronaphthalenone, characterized by the presence of two fluorine atoms at the 2 and 6 positions on the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one typically involves the fluorination of 1,2,3,4-tetrahydronaphthalen-1-one. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets, potentially leading to improved efficacy and reduced side effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalen-1-one: The non-fluorinated parent compound.

    2,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-one: A chlorinated analogue.

    2,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-one: A brominated analogue.

Uniqueness

2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one is unique due to the presence of fluorine atoms, which can significantly alter its chemical and physical properties. Fluorine atoms can increase the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H8F2O

Molecular Weight

182.17 g/mol

IUPAC Name

2,6-difluoro-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C10H8F2O/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h2-3,5,9H,1,4H2

InChI Key

QTWXAFYNNWYLJN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)F)C(=O)C1F

Origin of Product

United States

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